Cdk1/2 Inhibitor III, also known as 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2). CDK1/2 are key regulators of the cell cycle, and their dysregulation is implicated in various cancers. Cdk1/2 Inhibitor III is primarily utilized in preclinical research to investigate the role of CDK1/2 in cellular processes, particularly cell cycle progression and apoptosis, and to explore its potential as a target for anticancer therapies. [, , , , , , ]
Although specific structural analysis data is absent from the provided papers, Cdk1/2 Inhibitor III's molecular structure can be deduced from its chemical name: 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide. This suggests the presence of a 1,2,4-triazole core structure, along with various substitutions including a 2,6-difluorophenyl group and an aminosulfonylphenyl group. [, ]
Cdk1/2 Inhibitor III functions by competitively binding to the ATP-binding site of CDK1 and CDK2, thereby inhibiting their kinase activity. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest, primarily in the S-phase. [, ] Moreover, in specific cancer models, Cdk1/2 Inhibitor III has been shown to downregulate homologous recombination (HR) repair genes, such as ATM, ATR, BRCA2, and RAD51, hindering DNA damage repair. [] It has also been observed to decrease the levels of hsp90, B-raf, cyclin D1, and cyclin E2, while inducing caspase activation, indicating apoptosis induction. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5